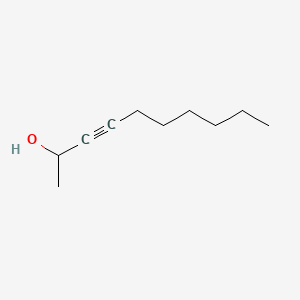![molecular formula C13H24O4 B14467916 2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane CAS No. 65849-86-7](/img/structure/B14467916.png)
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane is a complex organic compound known for its unique spiro structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of multiple methyl groups and oxygen atoms in its structure contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane typically involves multi-step organic reactions. One common method includes the reaction of appropriate diols with ketones under acidic conditions to form the spiro linkage. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its spiro linkage and functional groups. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its unique structure allows it to interact with specific enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Hexamethylbenzene: Another compound with multiple methyl groups, but with a different structural arrangement.
1,1,4,7,10,10-Hexamethyltriethylenetetramine: A compound with a similar number of methyl groups but different functional groups and structure.
Uniqueness
2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane is unique due to its spiro linkage and the presence of multiple oxygen atoms in its structure. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
65849-86-7 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2,4,4,8,10,10-hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O4/c1-9-7-11(3,4)16-13(14-9)15-10(2)8-12(5,6)17-13/h9-10H,7-8H2,1-6H3 |
InChI Key |
IXXRAROLOUYMIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC2(O1)OC(CC(O2)(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
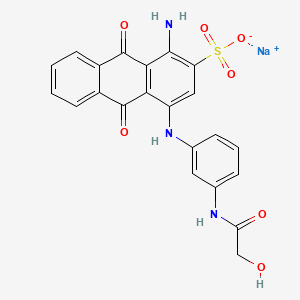
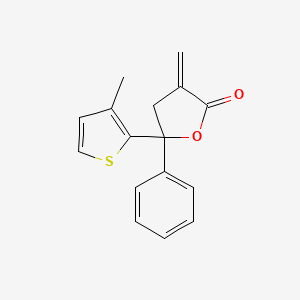

![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
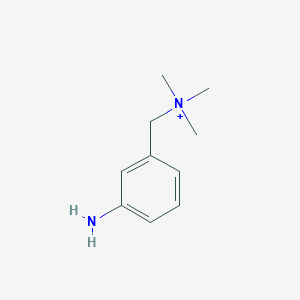
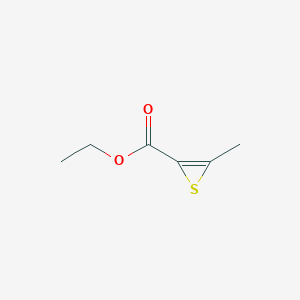
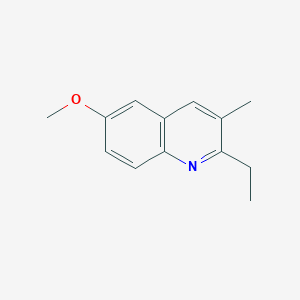
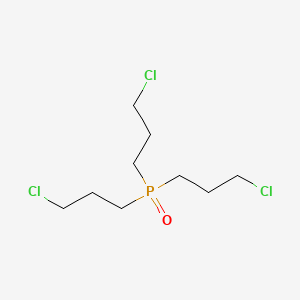
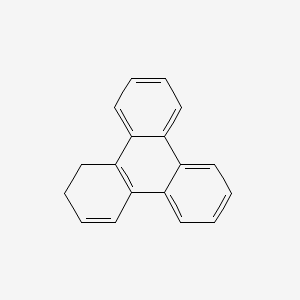
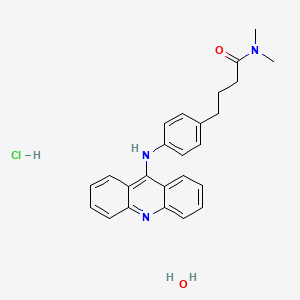
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
